molecular formula C10H17ClN2O2 B2632336 rac-(3aR,5R,6aR)-N-cyclopropyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxamide hydrochloride CAS No. 2307783-12-4

rac-(3aR,5R,6aR)-N-cyclopropyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxamide hydrochloride

Cat. No.: B2632336
CAS No.: 2307783-12-4
M. Wt: 232.71
InChI Key: AKVHUJVOQNMPKI-YWUTZLAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(3aR,5R,6aR)-N-cyclopropyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxamide hydrochloride: is a synthetic compound with a complex molecular structure It is characterized by the presence of a cyclopropyl group, a hexahydro-furo-pyrrole ring system, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(3aR,5R,6aR)-N-cyclopropyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxamide hydrochloride typically involves multiple steps. The starting materials and intermediates are carefully selected to ensure the desired stereochemistry and purity of the final product. Common synthetic routes include:

    Cyclization Reactions: Formation of the hexahydro-furo-pyrrole ring system through cyclization reactions.

    Functional Group Transformations: Introduction of the cyclopropyl group and carboxamide functional group through specific reagents and conditions.

    Purification: Purification of the final product using techniques such as recrystallization or chromatography to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include:

    Batch or Continuous Flow Reactors: Use of batch or continuous flow reactors to control reaction parameters and ensure consistent product quality.

    Automated Systems: Implementation of automated systems for precise control of reaction conditions and monitoring of product formation.

    Quality Control: Rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: rac-(3aR,5R,6aR)-N-cyclopropyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups or reduce the compound to a simpler form.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, or other reducing agents.

    Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

rac-(3aR,5R,6aR)-N-cyclopropyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(3aR,5R,6aR)-N-cyclopropyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • rac-(3aR,6aR)-5-(3-methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride
  • rac-(3aR,6aR)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide
  • rac-(3aR,6aR)-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride

Uniqueness: rac-(3aR,5R,6aR)-N-cyclopropyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxamide hydrochloride is unique due to its specific stereochemistry and the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3aS,5S,6aS)-N-cyclopropyl-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2.ClH/c13-10(11-6-1-2-6)8-5-9-7(12-8)3-4-14-9;/h6-9,12H,1-5H2,(H,11,13);1H/t7-,8-,9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVHUJVOQNMPKI-YWUTZLAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2CC3C(N2)CCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]2[C@H]1N[C@@H](C2)C(=O)NC3CC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2307783-12-4
Record name rac-(3aR,5R,6aR)-N-cyclopropyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.